molecular formula C8H6FNO3 B2557383 6-Fluoro-2-methyl-3-nitrobenzaldehyde CAS No. 1613329-96-6

6-Fluoro-2-methyl-3-nitrobenzaldehyde

Cat. No.: B2557383
CAS No.: 1613329-96-6
M. Wt: 183.138
InChI Key: LICJJUIDCXFZMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-2-methyl-3-nitrobenzaldehyde is a chemical compound with the formula C8H6FNO3 and a molecular weight of 183.14 . It is used for research purposes and is not intended for food, drug, or biocidal use .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a fluoro group at the 6th position, a methyl group at the 2nd position, and a nitro group at the 3rd position . The SMILES notation for this compound is CC1=C(C=CC(=C1C=O)F)N+[O-] .

Scientific Research Applications

Biocatalysis in Synthesis

One of the significant applications of aromatic aldehydes, including compounds similar to 6-Fluoro-2-methyl-3-nitrobenzaldehyde, is in biocatalysis. Laccases, enzymes obtained from fungi like Pleurotus ostreatus, are used for the bioconversion of aromatic methyl groups to their corresponding aldehyde groups. This process is crucial for the selective synthesis of various aromatic aldehydes, proving the importance of these compounds in bioconversion and synthesis processes (Chaurasia et al., 2014).

Synthesis of Radiopharmaceuticals

The compound has potential use in the synthesis of radiopharmaceuticals. Fluorine-18 labeled derivatives of similar nitrobenzaldehydes are prepared as precursors for the synthesis of important radiopharmaceutical agents used in positron emission tomography (PET). The presence of labile protective groups in these molecules allows for their removal without using harsh conditions, essential for the automation of radiopharmaceutical synthesis (Orlovskaja et al., 2016).

Anticancer Research

Fluorinated benzaldehydes, closely related to this compound, have been used in the synthesis of fluoro-substituted stilbenes, leading to the development of analogs of anticancer combretastatins. These compounds retain significant cell growth inhibitory properties, indicating the potential of this compound in anticancer research (Lawrence et al., 2003).

Computational Chemistry

In computational chemistry, the study of similar compounds assists in understanding the molecular geometries and internal rotational barriers, which are fundamental in the design and synthesis of new chemical entities. The calculations help in assessing the steric effects of substituents and understanding the electronic properties of such compounds (Chen & Chieh, 2002).

Organic Synthesis

Compounds like this compound are key in organic synthesis. They serve as starting materials or intermediates in the synthesis of a wide range of organic compounds, including heterocyclic compounds like isoquinolines and quinazolines. The structural features of such compounds play a crucial role in determining the direction and outcome of organic reactions (Dar'in et al., 2004).

Safety and Hazards

While specific safety data for 6-Fluoro-2-methyl-3-nitrobenzaldehyde is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Properties

IUPAC Name

6-fluoro-2-methyl-3-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO3/c1-5-6(4-11)7(9)2-3-8(5)10(12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICJJUIDCXFZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C=O)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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